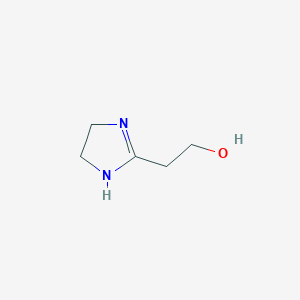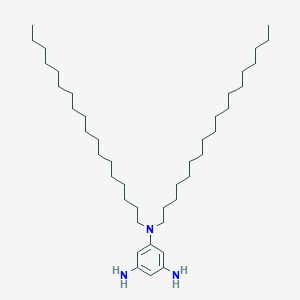![molecular formula C14H29BrSiTe B12558936 Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide CAS No. 143798-87-2](/img/structure/B12558936.png)
Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium es un compuesto a base de telurio con la fórmula molecular C14H29SiTe.Br. Este compuesto pertenece a la clase de sales de teluronium, que son conocidas por sus fuertes interacciones de unión calcogenada. Estas interacciones hacen que los compuestos de teluronium sean valiosos en diversas aplicaciones, incluyendo la organocatálisis y la ciencia de los materiales .
Métodos De Preparación
La síntesis de Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium típicamente implica la reacción de 3-bromo-1-(trimetilsilil)prop-1-ino con la sal de teluronium correspondiente. Las condiciones de reacción a menudo incluyen el uso de disolventes como el diclorometano y la presencia de catalizadores para facilitar la formación del compuesto de teluronium
Análisis De Reacciones Químicas
Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El átomo de telurio en el compuesto puede ser oxidado a estados de oxidación más altos utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ser realizadas utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución donde el ion bromuro es reemplazado por otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, borohidruro de sodio y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium tiene varias aplicaciones de investigación científica:
Biología: Las fuertes interacciones de unión calcogenada del compuesto lo hacen útil en el estudio del reconocimiento molecular y los procesos de unión.
Mecanismo De Acción
El mecanismo de acción de Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium implica su capacidad para formar fuertes enlaces calcogenados con átomos ricos en electrones. Esta interacción se debe a la presencia de un agujero σ en el átomo de telurio, que le permite actuar como una región electrófila. El compuesto puede interactuar con entidades nucleofílicas, facilitando varias reacciones químicas. Los objetivos moleculares y las vías involucradas en estas interacciones están principalmente relacionados con la capacidad del átomo de telurio para formar enlaces estables con otros átomos .
Comparación Con Compuestos Similares
Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium puede compararse con otros compuestos similares, como:
Compuestos de selenonium: Estos compuestos contienen selenio en lugar de telurio y exhiben interacciones de unión calcogenada similares pero con diferentes fuerzas y reactividades.
Compuestos de sulfonium: Estos compuestos contienen azufre y son menos reactivos en comparación con los compuestos de teluronium debido a las interacciones de unión calcogenada más débiles.
La singularidad de Bromuro de bis(2-metilpropil)[3-(trimetilsilil)-2-propinil]teluronium radica en sus fuertes interacciones de unión calcogenada, que lo hacen más efectivo en ciertas aplicaciones catalíticas y de unión en comparación con sus análogos de azufre y selenio .
Propiedades
Número CAS |
143798-87-2 |
|---|---|
Fórmula molecular |
C14H29BrSiTe |
Peso molecular |
433.0 g/mol |
Nombre IUPAC |
bis(2-methylpropyl)-(3-trimethylsilylprop-2-ynyl)tellanium;bromide |
InChI |
InChI=1S/C14H29SiTe.BrH/c1-13(2)11-16(12-14(3)4)10-8-9-15(5,6)7;/h13-14H,10-12H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
UTFIJZZDGQKHKA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[Te+](CC#C[Si](C)(C)C)CC(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
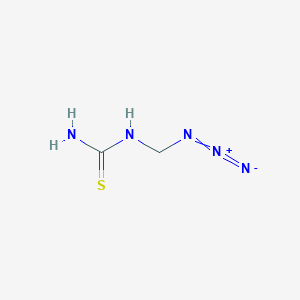
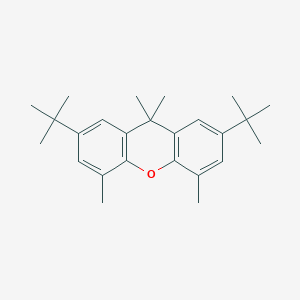
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
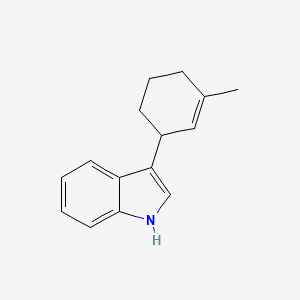
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
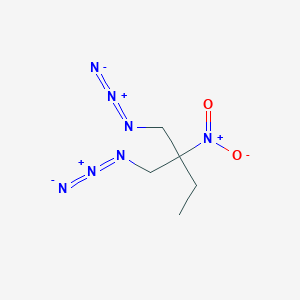
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)


